molecular formula C18H22FN3S B2567132 N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393824-79-8

N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2567132
CAS No.: 393824-79-8
M. Wt: 331.45
InChI Key: PZVCUWJPLIGWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a structurally complex heterocyclic compound featuring a pyrrolo-pyrazine core substituted with a 2-fluorophenyl group at position 1 and a carbothioamide (-C(=S)-NH2) moiety at position 2, further modified by an N-butyl chain. This compound’s design integrates fluorinated aromatic systems and a sulfur-containing functional group, which are often employed in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-butyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3S/c1-2-3-10-20-18(23)22-13-12-21-11-6-9-16(21)17(22)14-7-4-5-8-15(14)19/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVCUWJPLIGWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluoroaniline with butyl isocyanide, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-Butyl Group Installation

  • Alkylation : The pyrrolo[1,2-a]pyrazine core undergoes nucleophilic substitution at the nitrogen atom using alkylating agents like n-butyl halides or alkylating reagents (e.g., chloroethanol, KOH, EtOH) .

  • Reaction optimization : Conditions such as reflux with KOH in ethanol may be employed to ensure efficient substitution .

2-Fluorophenyl Substituent Addition

  • Aromatic substitution : The fluorophenyl group is likely introduced via coupling reactions (e.g., Suzuki or Ullmann-type couplings) or direct substitution using aryl halides.

  • Functional group activation : Fluorophenyl rings may require activation (e.g., using coupling agents) to facilitate substitution.

Carbothioamide Functionalization

The carbothioamide group (-CSNH₂) is typically formed via thioamide synthesis:

  • Thioamide formation : Reaction of an amide precursor with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent under specific conditions.

  • Alternative methods : Use of thioamidating agents such as thiourea or mercaptide reagents in the presence of coupling agents (e.g., HATU).

Step Reagents/Conditions Outcome
Thioamide formationP₂S₅, DMF, 25°CConversion to carbothioamide
Coupling (if applicable)Thiourea, coupling agentsFinal functionalization

Reaction Mechanisms and Optimization

The synthesis involves optimizing reaction conditions (temperature, solvent, catalysts) to maximize yield and purity. For example:

  • Condensation steps : Acidic conditions (e.g., acetic acid in ethanol) facilitate cyclization .

  • Substitution efficiency : Use of bases like K₂CO₃ in DMF may enhance nucleophilic substitution .

  • Functional group stability : The carbothioamide group may require careful handling to avoid hydrolysis or decomposition.

Chemical Transformations

The compound can undergo further transformations, including:

  • Oxidation : Conversion of the carbothioamide to an amide using oxidizing agents (e.g., H₂O₂).

  • Reduction : Reduction of double bonds or other functional groups using reagents like NaBH₄.

  • Alkylation/arylation : Additional substitutions at available positions on the pyrrolo[1,2-a]pyrazine core.

Research Findings

  • Pharmacological applications : The compound’s heterocyclic structure and carbothioamide group suggest potential bioactivity, though specific data are not provided in the sources .

  • Structural diversity : Analogous pyrrolo[1,2-a]pyrazine derivatives have shown promise in medicinal chemistry, including as Sirt6 activators .

Scientific Research Applications

N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The pyrrolo-pyrazine core is shared with compounds such as methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate (Mol. weight: 209.14, CAS: 1228996-51-7), though the latter lacks the 2-fluorophenyl and carbothioamide groups, instead featuring a methyl ester at position 8 . The carbothioamide group in the target compound replaces the more common carboxamide (-C(=O)-NH2), which may influence hydrogen-bonding capacity and resistance to enzymatic degradation compared to analogs like 3-(3,4-dimethyl-phenyl)-pyrazine-2-carboxylic acid cyclopropylmethyl-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-amide (CAS: 1223585-67-8) .

Fluorinated Aromatic Systems

Fluorine substitution is a critical design element. The 2-fluorophenyl group in the target compound contrasts with 5-fluoro-1-benzofuran-7-carbaldehyde (Mol. weight: 180.21, EN300-342720), which has a benzofuran scaffold . Fluorine’s electron-withdrawing effects can enhance aromatic ring stability and modulate π-π stacking interactions. Notably, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Mol. weight: 589.1, MP: 175–178°C) from demonstrates the use of dual fluorine substituents for improved target selectivity .

Functional Group Variations

  • Carbothioamide vs. Carboxamide: The sulfur atom in the carbothioamide group may increase lipophilicity (logP) compared to carboxamide-containing analogs like N-(4-(4-fluorophenoxy)phenyl)-2-(2-(4-methyl-1H-1,2,3-triazol-1-yl)acetamido)propanamide (CAS: 1221878-83-6) .
  • N-alkyl Chains : The N-butyl chain in the target compound provides moderate steric bulk compared to tert-butyl groups (e.g., rac-tert-butyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate , Mol. weight: 188.25), which may reduce solubility but enhance membrane permeability .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Mol. Weight Key Features Reference
Target Compound Pyrrolo-pyrazine 2-fluorophenyl, N-butyl, carbothioamide ~350 (estimated) Enhanced lipophilicity, potential metabolic stability
Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate Pyrrolo-pyrazine Methyl ester 209.14 Lower steric hindrance, ester hydrolysis susceptibility
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Dual fluorine, sulfonamide 589.1 High melting point (175–178°C), kinase inhibition
3-(3,4-dimethyl-phenyl)-pyrazine-2-carboxylic acid cyclopropylmethyl-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-amide Pyrazine Fluoroindole, cyclopropylmethyl N/A Dual aromatic systems, cyclopropane for conformational restriction

Biological Activity

N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanism of action, and therapeutic potential.

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrrole derivatives with fluorinated phenyl groups. For instance, the synthesis involves the use of 1-amino-3-chloro-N-(2-fluorophenyl)-1H-pyrrole-2-carboxamide as a precursor, which undergoes several steps including purification via column chromatography to yield the target compound in good yields .

Biological Activity Overview

The biological activities of this compound have been primarily explored in relation to its effects on monoamine oxidase (MAO) enzymes. These enzymes are critical for the metabolism of neurotransmitters and are implicated in various neurological disorders.

Inhibition of Monoamine Oxidase

Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant inhibitory effects on MAO-A and MAO-B. For example:

  • Compounds similar to this compound have shown IC50 values in the low micromolar range for MAO-B inhibition .
  • The selectivity indices for these compounds suggest a preference for MAO-B over MAO-A, which is beneficial for developing treatments targeting neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Case Study 1: MAO Inhibition
A study evaluated a series of pyrrolo derivatives for their MAO inhibitory activities. Notably:

  • One compound demonstrated an IC50 value of 0.013 µM for MAO-B and showed low cytotoxicity against fibroblast cells (L929), indicating a favorable safety profile .

Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR has revealed that modifications in the substituent groups significantly affect the biological activity:

  • The presence of halogen atoms at specific positions on the phenyl ring enhances MAO-B inhibition potency.
  • Molecular docking studies indicate that these compounds bind effectively to the active site of MAO-B, supporting their role as reversible inhibitors .

Data Table: Summary of Biological Activities

Compound NameTarget EnzymeIC50 Value (µM)Selectivity IndexCytotoxicity (L929)
N-butyl-1-(2-fluorophenyl)-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamideMAO-B0.013HighLow
Similar Pyrrolo DerivativeMAO-A4.19ModerateModerate
T6 (Another Pyrrolo Compound)MAO-B0.039HighNone

Q & A

Q. How can researchers optimize the synthesis of N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide to improve yield and purity?

Answer: Synthesis optimization involves selecting appropriate cyclization reagents and reaction conditions. For pyrrolo-pyrazine scaffolds, methods such as [3+2]-cycloaddition using chiral Brønsted acid catalysts (e.g., BINOL-derived phosphoric acids) can enhance stereocontrol and yield . Key steps include:

  • Precursor preparation : Use 1,2-diamine derivatives with fluorophenyl substituents for regioselective ring closure.
  • Reagent selection : Employ DBU (1,8-diazabicycloundec-7-ene) as a base to stabilize intermediates during cyclization .
  • Purification : Utilize automated flash chromatography or preparative HPLC to isolate the target compound from byproducts.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the thioamide moiety (δ ~2.1–2.5 ppm for N-butyl protons) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₈H₂₁FN₄S: 344.15 g/mol) and detects impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolo-pyrazine core .

Q. How can researchers design preliminary biological assays to evaluate its bioactivity?

Answer:

  • Target selection : Prioritize enzymes/receptors associated with pyrrolo-pyrazine derivatives (e.g., kinase inhibition or GPCR modulation) .
  • In vitro assays : Use fluorescence polarization for binding affinity studies or enzymatic colorimetric assays (e.g., ADP-Glo™ kinase assays).
  • Control compounds : Compare with structurally related molecules (e.g., N-ethyl-1-methyl-pyrrolo[1,2-a]pyrazine analogs) to assess fluorophenyl-specific effects .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Answer:

  • Dose-response studies : Perform IC₅₀/EC₅₀ determinations across multiple concentrations to rule out assay-specific artifacts.
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
  • Structural analogs : Synthesize derivatives (e.g., replacing the fluorophenyl with difluoropyridine) to isolate substituent-specific effects .

Q. What strategies enable enantioselective synthesis of this compound for chiral pharmacology studies?

Answer:

  • Catalytic asymmetric synthesis : Use chiral phosphoric acids (e.g., TRIP) to induce enantioselectivity during cycloaddition steps .
  • Chiral auxiliaries : Introduce tert-butyl carbamate groups to stabilize intermediates, followed by cleavage under mild acidic conditions .
  • HPLC enantioseparation : Employ chiral stationary phases (e.g., amylose-based columns) for preparative-scale resolution .

Q. How can computational methods predict its pharmacokinetic and toxicity profiles?

Answer:

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • ADMET modeling : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and hERG channel inhibition risks.
  • QSAR studies : Corrogate substituent effects (e.g., fluorophenyl vs. sulfamoylphenyl) on toxicity using datasets from PubChem .

Q. What experimental approaches validate the mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockouts : Target putative receptors/enzymes in cell lines to confirm functional relevance .
  • Thermal shift assays : Measure protein-ligand binding via differential scanning fluorimetry (DSF).
  • In vivo imaging : Use fluorophore-conjugated analogs for tissue distribution studies in model organisms .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and stability data?

Answer:

  • Solvent screening : Test solubility in DMSO-water mixtures (1–10% DMSO) and simulate physiological conditions (PBS buffer, pH 7.4) .
  • Accelerated stability studies : Expose the compound to light, heat (40°C), and humidity (75% RH) for 14 days, monitoring degradation via HPLC .

Q. What methodologies reconcile conflicting SAR (structure-activity relationship) data?

Answer:

  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify consensus trends in fluorophenyl-substituted pyrrolo-pyrazines .
  • 3D-QSAR modeling : Use CoMFA (Comparative Molecular Field Analysis) to map steric/electrostatic interactions driving activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.